molecular formula C15H16N2O3S B2786092 Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate CAS No. 799802-54-3

Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

Cat. No.: B2786092
CAS No.: 799802-54-3
M. Wt: 304.36
InChI Key: PUHLKUGMNXKQOK-UHFFFAOYSA-N
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Description

Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate is a synthetic heterocyclic compound featuring a fused thienoquinoline scaffold. This structure incorporates a tetrahydroquinoline core fused with a thiophene ring, substituted at position 2 with an isopropyl ester group and at position 3 with an amino group.

Properties

IUPAC Name

propan-2-yl 3-amino-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-7(2)20-15(19)13-12(16)9-6-8-10(17-14(9)21-13)4-3-5-11(8)18/h6-7H,3-5,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHLKUGMNXKQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C2=CC3=C(CCCC3=O)N=C2S1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.

Scientific Research Applications

Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is explored for its therapeutic potential in treating various diseases, such as infections and cancer.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

The structural and functional attributes of Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate can be contextualized against related derivatives, as outlined below:

Substituent Effects on Solubility and Bioavailability
Compound Name Substituent at Position 2 Substituent at Position 6 Aqueous Solubility Key Findings
Target Compound (Isopropyl ester) Isopropyl carboxylate N/A Likely low High lipophilicity inferred from ester group; solubility may require formulation aids (e.g., cyclodextrins) .
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d) Ethyl carboxylate 5-Bromobenzofuran Moderate Demonstrated synthetic accessibility; ester group balances reactivity and stability.
3-amino-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Phenyl carboxamide N/A Very low Required cyclodextrin (HP-β-CD) for solubilization in pharmacokinetic studies.
3-amino-5-oxo-N-naphthyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Naphthyl carboxamide N/A Very low Enhanced aromatic stacking potential but poor solubility; similar formulation challenges as phenyl analog.

Analysis :

  • Ester vs. Amide Groups : The isopropyl ester in the target compound likely confers higher lipophilicity compared to carboxamide derivatives (e.g., phenyl or naphthyl carboxamides), which may improve membrane permeability but exacerbate solubility limitations .
  • Aromatic Substituents : Derivatives with bulky aryl groups (e.g., 5-bromobenzofuran in 6d ) exhibit moderate solubility due to balanced hydrophobic/hydrophilic interactions, whereas naphthyl carboxamides face severe solubility challenges .
Stability and Reactivity
  • Amino Group Reactivity: The 3-amino group in all analogs enables further functionalization (e.g., formylation, cyclization), as seen in reactions with triethyl ortho-formate to form imidate derivatives .

Biological Activity

Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate is a complex organic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity based on existing literature, highlighting key findings, case studies, and research data.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S. The structure features a thienoquinoline core, which is known for diverse biological activities including antimicrobial and anticancer properties. The specific functional groups present in this compound contribute to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research has demonstrated that compounds within the quinoline class exhibit significant antimicrobial properties. For instance, derivatives of quinolines have been shown to inhibit bacterial growth effectively. A study on related quinoline derivatives indicated that modifications in the structure could enhance antibacterial activity against various pathogens .

CompoundActivityReference
Quinolone Derivative AStrong antibacterial
Quinolone Derivative BModerate antibacterial

2. Anticancer Potential

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and induction of cell cycle arrest .

A notable case study involved the testing of a related thienoquinoline compound that exhibited cytotoxic effects on human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis induction
MCF-715Cell cycle arrest

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. For example, proteomic studies have identified potential interactions with receptors involved in apoptosis and cell signaling pathways .

Case Studies

Several studies have explored the efficacy of thienoquinoline derivatives in various biological assays:

  • Antimicrobial Efficacy : A series of thienoquinoline compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications significantly enhanced their antimicrobial potency.
  • Anticancer Studies : Research focusing on the effects of thienoquinolines on breast cancer cells revealed that these compounds could inhibit tumor growth by inducing apoptosis via mitochondrial pathways.

Q & A

Q. What are the key steps and reagents in synthesizing thienoquinoline derivatives like Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate?

The synthesis typically involves multi-step reactions:

  • Condensation : Reacting aldehydes with amines (e.g., 1,1-dimethyl-3,5-cyclohexanedione with 3-cyanobenzaldehyde) to form intermediates.
  • Cyclization : Using catalysts like ammonium acetate in ethanol to form the quinoline core.
  • Functionalization : Introducing substituents (e.g., thiophene groups) via nucleophilic substitution or coupling reactions.
  • Esterification : Employing ethyl or methyl esters to stabilize the carboxylate group. Key reagents : Ethyl acetoacetate, ammonium acetate, ethanol as solvent, and aldehydes/amines for core formation .
StepReagents/ConditionsPurpose
1Aldehyde + Amine, EthanolIntermediate formation
2Ammonium acetate, 80°CCyclization
3Thiophene derivatives, DMFSubstituent addition
4Isopropyl alcohol, acid catalystEsterification

Q. How is the purity of synthesized thienoquinoline derivatives verified?

Purity is assessed using:

  • Chromatography : HPLC or TLC to monitor reaction progress and purity.
  • Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and identify impurities.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • Melting Point Analysis : Consistency with literature values .

Advanced Research Questions

Q. What methodologies optimize reaction yields for thienoquinoline derivatives?

Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control : Maintaining 70–90°C during cyclization improves reaction kinetics.
  • Catalyst Screening : Testing bases (e.g., triethylamine) or acids (e.g., HCl) to accelerate key steps.
  • Reagent Ratios : Adjusting aldehyde-to-amine ratios (1:1.2) minimizes side products .

Example Optimization Table :

ConditionOptimal RangeYield Improvement
Temperature80°C ± 5°C15–20%
SolventEthanol/DMF (3:1)25%
Catalyst5 mol% NH₄OAc30%

Q. How do substituents on the quinoline core influence bioactivity?

Substituent effects include:

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity, improving binding to biological targets (e.g., trifluoromethyl groups increase metabolic stability).
  • Steric Effects : Bulky groups (e.g., 2,5-dimethylthiophen-3-yl) may hinder enzyme interactions, reducing efficacy.
  • Hydrogen Bonding : Hydroxyl or amino groups at specific positions (e.g., position 3) enhance solubility and target affinity .

Q. How can analytical discrepancies (e.g., NMR shifts) be resolved for thienoquinoline derivatives?

Strategies include:

  • 2D NMR Techniques : HSQC and HMBC to assign ambiguous peaks.
  • X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and hydrogen-bonding networks.
  • Computational Modeling : DFT calculations to predict NMR shifts and compare with experimental data .

Case Study : In Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, X-ray data confirmed intramolecular hydrogen bonding (N–H⋯O=C), explaining unexpected ¹H NMR deshielding .

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